molecular formula C13H10ClF3N4O3S B4386840 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B4386840
M. Wt: 394.76 g/mol
InChI Key: LPEOPNCYFRMTAK-UHFFFAOYSA-N
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Description

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate aniline derivative with acetic anhydride to introduce the acetylamino group.

    Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide in the presence of a base.

    Formation of the thiadiazole ring: This involves the reaction of the intermediate with a suitable thiadiazole precursor, often under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom with an amine would yield an amino derivative.

Scientific Research Applications

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its functional groups.

    Industry: It can be used in the development of new materials with unique properties due to its diverse functional groups.

Mechanism of Action

The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The acetylamino group may participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity, aiding in membrane permeability. The thiadiazole ring may interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE: can be compared with other benzamide derivatives and thiadiazole-containing compounds.

    Benzamide derivatives: These compounds often exhibit similar biological activities due to the presence of the benzamide core.

    Thiadiazole-containing compounds: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O3S/c1-5(22)18-8-4-9(24-2)6(3-7(8)14)10(23)19-12-21-20-11(25-12)13(15,16)17/h3-4H,1-2H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEOPNCYFRMTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 5
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

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